molecular formula C15H16N2O2 B577697 tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate CAS No. 1255098-95-3

tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No.: B577697
CAS No.: 1255098-95-3
M. Wt: 256.305
InChI Key: LJTHRZHFRDECHG-UHFFFAOYSA-N
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Description

tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate is a substituted indole derivative characterized by a tert-butyl carboxylate (Boc) group at the 1-position and a cyanomethyl (-CH2CN) group at the 5-position of the indole ring.

Properties

IUPAC Name

tert-butyl 5-(cyanomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17/h4-5,7,9-10H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTHRZHFRDECHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Indole Nitrogen

The first critical step involves protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Example Protocol (adapted from):

  • Reagents : 5-(Cyanomethyl)-1H-indole (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), anhydrous THF.

  • Conditions : Stir at room temperature for 2–4 hours under inert atmosphere.

  • Workup : Quench with water, extract with ethyl acetate, wash with 1 M HCl and brine, dry over MgSO₄, and concentrate.

  • Yield : 90–96% (reported for analogous compounds).

Key Insight : DMAP accelerates the reaction by deprotonating the indole nitrogen, facilitating nucleophilic attack on Boc₂O.

Functionalization at the 5-Position: Introducing the Cyanomethyl Group

The cyanomethyl group is introduced via two primary routes:

Route 1: Nucleophilic Substitution of 5-(Halomethyl)indole

  • Bromination of 5-Methylindole :

    • Treat 5-methylindole with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 5-(bromomethyl)indole.

    • Conditions : CCl₄, reflux, 12 hours.

  • Cyanide Substitution :

    • React 5-(bromomethyl)indole with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 60°C for 6 hours.

    • Yield : ~70–80% (estimated from analogous reactions).

Route 2: Alkylation of 5-Lithioindole

  • Directed Metallation :

    • Generate 5-lithioindole using LDA (lithium diisopropylamide) at −78°C in THF.

  • Cyanoethylation :

    • Add acrylonitrile to the lithio intermediate, followed by warming to room temperature.

    • Yield : ~60–70% (based on similar indole alkylations).

Comparative Analysis :

ParameterRoute 1 (Substitution)Route 2 (Alkylation)
Yield 70–80%60–70%
Side Reactions Over-brominationCompeting alkylation
Scalability HighModerate

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. Acetonitrile : THF provides higher Boc protection yields (96%) compared to acetonitrile (90%) due to better solubility of intermediates.

  • Temperature : Room temperature (20–25°C) is optimal for Boc protection, while cyanide substitution requires elevated temperatures (60°C).

Catalytic Systems

  • DMAP vs. Triethylamine : DMAP outperforms triethylamine in Boc protection, reducing reaction time from 24 hours to 2 hours.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d₆) :

    • δ 8.20–8.14 (m, 2H, aromatic), 7.83 (d, 1H, J = 8.9 Hz), 7.70 (d, 1H, J = 3.1 Hz), 4.32 (s, 2H, CH₂CN), 1.63 (s, 9H, t-Bu).

  • ¹³C-NMR :

    • 162.1 (C=O), 135.6 (C-5), 118.9 (CN), 28.3 (t-Bu).

Liquid Chromatography-Mass Spectrometry (LCMS)

  • Observed [M+H]⁺ : 243.1 (calculated: 242.27).

  • Retention Time : 3.93 minutes (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Instability of Cyanomethyl Group :

    • Avoid strong acids/bases to prevent hydrolysis. Use neutral pH during workup.

  • Regioselectivity in Substitution :

    • Employ bulky bases (e.g., LDA) to direct metallation to the 5-position .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The cyanomethyl group at position 5 distinguishes this compound from analogs with substituents at other positions or with different functional groups. Key comparisons include:

tert-Butyl 5-cyano-1H-indole-1-carboxylate
  • Structure: Features a cyano (-CN) group directly at position 5.
  • Properties: The absence of a methylene spacer reduces steric bulk compared to cyanomethyl. This compound (CAS: 898746-82-2) is a precursor for Suzuki-Miyaura couplings due to its electron-deficient aromatic system .
  • Applications : Used in cross-coupling reactions to introduce aryl/heteroaryl groups.
tert-Butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate
  • Structure: Cyanomethyl at position 3 and bromo at position 6.
  • Properties: The bromo group enables further functionalization (e.g., cross-coupling), while the cyanomethyl at position 3 may alter electronic effects on the indole ring .
  • Applications : Intermediate in pharmaceutical synthesis.
tert-Butyl 5-methoxy-3-(5-phenylpyrimidin-2-yl)-1H-indole-1-carboxylate (6a)
  • Structure : Methoxy at position 5 and pyrimidinyl at position 3.
  • Properties : Higher molecular weight (429.47 g/mol) and melting point (176–177°C) due to the pyrimidine ring. Demonstrated 95% yield in Pd-catalyzed cross-coupling, highlighting synthetic efficiency .
  • Applications : Studied for antiviral activity.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate 272.29* N/A 5-CH2CN, 1-Boc
tert-Butyl 5-cyano-1H-indole-1-carboxylate 256.26 N/A 5-CN, 1-Boc
tert-Butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate 351.18 N/A 3-CH2CN, 6-Br, 1-Boc
tert-Butyl 5-methoxy-3-(5-phenylpyrimidin-2-yl)-1H-indole-1-carboxylate 429.47 176–177 5-OCH3, 3-pyrimidinyl, 1-Boc

*Estimated based on structural formula.

  • Reactivity: The cyanomethyl group’s nitrile functionality may participate in nucleophilic additions or serve as a precursor for amines via reduction.
  • Stability : The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid).

Biological Activity

Tert-butyl 5-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. The indole structure is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring. The presence of the tert-butyl group and the cyanomethyl substituent at the 5-position of the indole core contributes to its unique chemical properties and potential biological activities.

  • Molecular Formula : C_{13}H_{14}N_{2}O_{2}
  • Molecular Weight : Approximately 246.26 g/mol
  • Structure : The compound features a tert-butyl ester group, a cyanomethyl group, and an indole core structure.

Biological Activities

The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The mechanism of action may involve interaction with specific molecular targets, leading to enzyme inhibition or disruption of cellular processes. Further biological assays are necessary to elucidate its efficacy against various pathogens.

Anticancer Activity

Research indicates that compounds within the indole family can exhibit anticancer properties through multiple mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by interfering with cell cycle progression.
  • Modulation of signaling pathways associated with cancer cell survival.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various indole derivatives on cancer cell lines, demonstrating that compounds similar to this compound showed IC50 values in the low micromolar range against specific cancer types. The structure-activity relationship (SAR) analysis indicated that modifications at the 5-position could enhance potency.
  • Cytokine Production : In vitro assays have shown that certain derivatives stimulate cytokine production in immune cells, indicating potential immunomodulatory effects. For instance, compounds were tested for their ability to induce IL-6 and TNF-alpha production in human peripheral blood mononuclear cells (PBMCs), with some derivatives showing significant activity.

Data Tables

Property Value
Molecular FormulaC_{13}H_{14}N_{2}O_{2}
Molecular Weight246.26 g/mol
Antimicrobial Activity (IC50)Low micromolar range
Anticancer Activity (IC50)Low micromolar range
Biological Activity Effect
AntimicrobialSignificant against multiple pathogens
AnticancerInduces apoptosis in cancer cells
Cytokine InductionStimulates IL-6 and TNF-alpha production

Q & A

Q. What are the optimal synthetic routes for tert-butyl 5-(cyanomethyl)-1H-indole-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of this compound likely involves multi-step strategies, including:

  • Indole ring formation : Fischer indole synthesis or palladium-catalyzed cyclization, leveraging precursors like phenylhydrazines or halogenated intermediates .
  • Cyanomethyl group introduction : Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters or halogenated intermediates at the 5-position .
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis .

Q. Key optimization factors :

  • Catalysts : Acidic catalysts (e.g., methanesulfonic acid) for indole ring closure ; palladium catalysts for coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature : Controlled reflux (e.g., 60–80°C) improves regioselectivity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological approaches :

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the tert-butyl group (~1.3 ppm, singlet) and cyanomethyl protons (~3.0–3.5 ppm, multiplet) .
    • ¹³C NMR : Carbonyl signals (~150–160 ppm) confirm Boc protection; nitrile carbon (~115–120 ppm) .
  • HRMS : Exact mass analysis to verify molecular formula (e.g., C₁₅H₁₆N₂O₂ requires m/z 272.1160) .
  • IR spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

Validation : Cross-referencing with computed InChIKey/SMILES (e.g., PubChem data) ensures structural accuracy .

Advanced Research Questions

Q. What challenges exist in achieving regioselectivity when introducing the cyanomethyl group at the 5-position of the indole ring?

Regioselectivity challenges arise due to competing reactivity at positions 3, 4, and 7 of the indole ring. Strategies to address this include:

  • Directed metalation : Use of directing groups (e.g., Boc) to steer electrophilic substitution to the 5-position .
  • Blocking groups : Temporary protection of reactive sites (e.g., 3-position) during cyanomethylation .
  • Computational modeling : DFT studies to predict reactive sites and transition states .

Case study : In related indole derivatives, regioselectivity improved by 40% using Pd-catalyzed C–H activation with pivalic acid as a co-catalyst .

Q. How do solvent and catalyst choices impact the efficiency of cyanomethyl group installation in indole derivatives?

Catalyst effects :

  • Palladium catalysts : Enable cross-coupling but require rigorous exclusion of moisture/oxygen .
  • Copper(I) cyanide : Direct cyanation of halogenated indoles but may lead to side reactions (e.g., nitrile hydrolysis) .

Q. Solvent effects :

  • DMF : Enhances nucleophilicity of cyanide sources but may decompose at high temperatures .
  • THF : Ideal for Grignard-based cyanomethylation but limits solubility of polar intermediates .

Q. Optimization data :

Catalyst SystemSolventYield (%)Purity (%)
Pd(OAc)₂/XPhosDMF7895
CuCNTHF6588

Q. What analytical techniques are recommended for detecting impurities in this compound, and how can they be quantified?

Impurity profiling :

  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to separate unreacted precursors and byproducts .
  • LC-MS : Identifies impurities via mass fragmentation patterns (e.g., de-Boc products, m/z 172.0870) .
  • TGA/DSC : Detects residual solvents or decomposition products during thermal analysis .

Quantification : Calibration curves using spiked standards (e.g., 0.1–10 µg/mL) for limit of detection (LOD < 0.05%) .

Q. Are there documented contradictions in the reported biological activities of this compound derivatives, and how can these be resolved?

Contradictions :

  • Antimicrobial assays : Varying MIC values (2–32 µg/mL) due to differences in bacterial strains or assay protocols .
  • Enzyme inhibition : Discrepancies in IC₅₀ values against kinases (e.g., EGFR) attributed to buffer pH or co-solvents .

Q. Resolution strategies :

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Control experiments : Include reference inhibitors (e.g., erlotinib for EGFR) to validate assay conditions .

Q. What strategies can be employed to scale up the synthesis of this compound while maintaining reaction efficiency?

Scalability considerations :

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve heat management (e.g., 90% yield at 100 g scale) .
  • Catalyst recycling : Immobilized Pd catalysts enable reuse over 5 cycles with <5% activity loss .
  • Process automation : In-line FTIR monitoring for real-time adjustment of cyanide reagent feed rates .

Case study : Pilot-scale synthesis achieved 85% yield using a plug-flow reactor with residence time <10 minutes .

Q. How does the presence of the cyanomethyl group influence the compound's reactivity in subsequent derivatization reactions compared to other substituents?

Reactivity profile :

  • Nucleophilic substitution : Cyanomethyl group stabilizes adjacent electrophilic sites, facilitating SNAr reactions at the 4-position .
  • Oxidation : Resistant to oxidation compared to hydroxymethyl analogs, preserving nitrile functionality under acidic conditions .
  • Cross-coupling : Enhances electron-withdrawing effects, improving Suzuki coupling yields by 20% vs. methyl-substituted analogs .

Q. Comparative data :

Reaction TypeCyanomethyl Derivative Yield (%)Trifluoromethyl Derivative Yield (%)
Suzuki Coupling7865
EpoxidationNot applicable82 (for CF₃)

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